

Measuring Mas Receptor Activation by AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

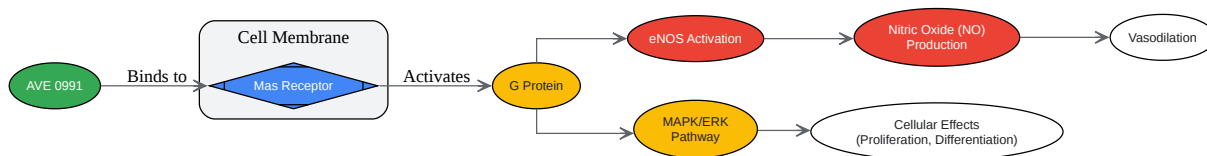
Introduction

The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the protective arm of the renin-angiotensin system (RAS). Its activation by the endogenous ligand angiotensin-(1-7) [Ang-(1-7)] elicits a range of beneficial physiological effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions. AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor that mimics the protective effects of Ang-(1-7).^[1] Due to its oral bioavailability and resistance to degradation, AVE 0991 is a valuable pharmacological tool for studying the therapeutic potential of Mas receptor activation.^[1]

These application notes provide detailed protocols for in vitro assays to measure the activation of the Mas receptor by AVE 0991, focusing on key downstream signaling events.

Mas Receptor Signaling Pathway

Activation of the Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to G proteins, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent release of nitric oxide (NO), a key mediator of vasodilation.^[2] Additionally, Mas receptor activation can trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cellular processes like proliferation and differentiation.



[Click to download full resolution via product page](#)

Figure 1: Simplified Mas receptor signaling pathway activated by AVE 0991.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the interaction of AVE 0991 with the Mas receptor.

| Parameter | Value | Cell/System | Reference |
|----------------|----------------------------------|--|-----------|
| IC50 | 21 ± 35 nM | Bovine aortic endothelial cell membranes | [3] |
| IC50 | 47.5 nM | Mas-transfected COS cells | [4] |
| NO Release | Peak of 295 ± 20 nmol/L at 10 µM | Bovine aortic endothelial cells | [3] |
| O2- Production | Peak of 18 ± 2 nmol/L at 10 µM | Bovine aortic endothelial cells | [3] |

Experimental Protocols

Phospho-ERK1/2 Western Blot Assay

This protocol details the detection of ERK1/2 phosphorylation as a measure of Mas receptor-mediated MAPK pathway activation.



[Click to download full resolution via product page](#)

Figure 2: Western blot workflow for phospho-ERK1/2 detection.

a. Principle

Western blotting uses antibodies to detect specific proteins in a sample. Following cell treatment and lysis, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) form of ERK1/2.

b. Methodology

- **Cell Culture and Treatment:** Plate cells (e.g., HEK293T cells transiently expressing the Mas receptor) in appropriate culture dishes. Once confluent, serum-starve the cells for 4-6 hours. Treat cells with varying concentrations of AVE 0991 for a predetermined time (e.g., 5-15 minutes).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
- **Detection:** Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

c. Data Analysis

Quantify the band intensity for both phospho-ERK1/2 and total ERK1/2 using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 represents the level of ERK activation.

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable breakdown product of NO, in the cell culture medium as an indicator of NO production.



[Click to download full resolution via product page](#)

Figure 3: Workflow for the Griess assay to measure nitric oxide production.

a. Principle

The Griess assay is a colorimetric method that detects nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.^{[5][6]}

b. Methodology

- **Cell Culture and Treatment:** Plate endothelial cells (e.g., bovine aortic endothelial cells) in a 96-well plate. Treat the cells with various concentrations of AVE 0991 for a specified time

(e.g., 30 minutes).

- **Sample Collection:** Carefully collect the cell culture supernatant.
- **Griess Reaction:** In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[6]
- **Incubation:** Incubate the plate at room temperature for 10-15 minutes, protected from light.
- **Measurement:** Measure the absorbance at 540 nm using a microplate reader.
- **Standard Curve:** Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

c. Data Analysis

Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.

Intracellular Calcium Mobilization Assay

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels upon Mas receptor activation.



[Click to download full resolution via product page](#)

Figure 4: Workflow for the intracellular calcium mobilization assay.

a. Principle

Certain GPCRs, upon activation, can trigger the release of calcium from intracellular stores. Fluorescent dyes like Fluo-4 AM can be loaded into cells, where they are cleaved by esterases to their active, calcium-sensitive form. An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.

b. Methodology

- **Cell Culture:** Seed cells expressing the Mas receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate.
- **Dye Loading:** Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions. Remove the culture medium and add the loading solution to the cells.^{[7][8][9]}
- **Incubation:** Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.^{[7][8]}
- **Wash:** Gently wash the cells with an appropriate assay buffer to remove excess dye.
- **Compound Addition and Measurement:** Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR) to add varying concentrations of AVE 0991 to the wells while simultaneously measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm).

c. Data Analysis

The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Dose-response curves can be generated to determine the EC₅₀ of AVE 0991.

CRE-Luciferase Reporter Gene Assay

This protocol describes a reporter gene assay to measure the activation of the cAMP/PKA signaling pathway, which can be coupled to Mas receptor activation.



[Click to download full resolution via product page](#)

Figure 5: Workflow for the CRE-luciferase reporter gene assay.

a. Principle

This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE).[10][11] Activation of Gs-coupled receptors increases intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (CRE-binding protein), which binds to the CRE and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of receptor activation.[10][11]

b. Methodology

- **Cell Culture and Transfection:** Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a Mas receptor expression plasmid and a CRE-luciferase reporter plasmid. A constitutively expressing Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[12]
- **Treatment:** After 24-48 hours, treat the cells with different concentrations of AVE 0991 for a suitable incubation period (e.g., 6 hours).
- **Cell Lysis and Luciferase Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

c. Data Analysis

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Generate dose-response curves to determine the potency of AVE 0991.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 6. 4.7. Nitric Oxide Assay [bio-protocol.org]
- 7. hellobio.com [hellobio.com]
- 8. intracellular calcium assay [protocols.io]
- 9. abcam.com [abcam.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Measuring Mas Receptor Activation by AVE 0991: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#measuring-mas-receptor-activation-by-ave-0991]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com